ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Description
Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a pyrano[3,2-c]quinoline derivative featuring:
- Ethyl ester at position 3
- Amino group at position 2
- 4-Methoxyphenyl substituent at position 4
- Methyl group at position 7
- Keto group at position 5
This compound is synthesized via eco-friendly one-pot multicomponent reactions in aqueous media, as reported in . Its structural analogs vary in substituents, ester groups, and synthetic approaches, leading to distinct physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUADIQGFCSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors such as 4-hydroxy-6-methylpyran-2-one and 4-methoxybenzaldehyde in the presence of catalysts like DMAP. The synthesis typically involves refluxing the reactants in ethanol, leading to the formation of the desired pyranoquinoline structure.
The crystal structure reveals that the compound crystallizes in a monoclinic space group with significant intramolecular hydrogen bonding contributing to its stability. The dihedral angles between substituent groups indicate a relatively planar structure conducive to biological interactions.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its pharmacological potential:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and lung cancer models, indicating potential as anticancer agents.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This suggests its potential use in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have reported on the biological activities associated with similar quinoline derivatives:
Scientific Research Applications
Structural Characteristics
The molecular formula of ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is , with a molecular weight of approximately 384.4 g/mol. The compound features a pyranoquinoline structure that contributes to its unique chemical behavior and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of pyranoquinoline compounds exhibit notable anticancer properties. For instance, research has demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines with IC50 values below 5 µM, indicating strong potential as anticancer agents . this compound may share similar properties due to its structural analogies.
Neuropharmacological Potential
The compound's structural features suggest potential activity as a modulator of neurotransmitter systems. Compounds with similar frameworks have been studied for their effects on metabotropic glutamate receptors, which are implicated in various neuropsychiatric disorders . This opens avenues for further research into its neuropharmacological applications.
Photovoltaic Applications
Quinoline derivatives have been explored for their applications in third-generation photovoltaic cells. The unique electronic properties of these compounds can enhance the efficiency of solar cells by improving charge transport and light absorption capabilities . this compound could be synthesized as part of new materials designed for enhanced photovoltaic performance.
Synthesis and Derivative Development
The synthesis of this compound can involve multi-component reactions that yield various derivatives with modified biological activities. This synthetic versatility allows for the exploration of structure-activity relationships (SAR) to optimize efficacy against target diseases.
Table 2: Synthetic Pathways and Derivatives
| Synthetic Route | Key Derivatives | Notes |
|---|---|---|
| Multi-component reactions | Various substituted pyranoquinolines | Potential for enhanced biological activity |
| Modification of functional groups | Analogous compounds with varied efficacy | Exploration of SAR |
Comparison with Similar Compounds
Substituent Variations at Position 4 and Ester Groups
Key Observations :
- The ethyl ester in the target compound may enhance solubility compared to the methyl ester in 3z .
- The 4-methoxyphenyl group in the target compound and 3z provides electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl in 6d .
- Carbonitrile at position 3 (6d) introduces reactivity for further functionalization, unlike the ester groups in the target compound and 3z.
Physicochemical Properties
- Melting Points: 3z: 241–243°C Target compound: Not reported, but ethyl esters typically have lower melting points than methyl analogs due to increased alkyl chain flexibility.
- Spectral Data: 3z: Distinct ¹H NMR signals for methyl ester (δ 4.02) and methoxy group (δ 3.72) .
Reactivity and Functionalization Potential
- Target Compound : Ethyl ester at position 3 is hydrolyzable to carboxylic acids for further derivatization.
- 6d : Carbonitrile can undergo nucleophilic addition or cyclization reactions .
- Compound 19 (): Derived from a pyrano[3,2-c]quinoline aldehyde, demonstrating the versatility of the core structure in forming Schiff bases.
Structural Analysis Tools
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for this compound, and how can reaction conditions be optimized?
- Methodology : A one-pot synthesis using reflux in acetic acid (50 ml, 2 hours) is commonly employed for fused pyranoquinoline derivatives. Key parameters include temperature control (reflux at ~118°C), stoichiometric ratios of precursors (e.g., 1:1 molar ratio of reactants), and purification via ethanol recrystallization .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and introduce catalysts (e.g., Lewis acids) to enhance yield. Monitor reaction progress with TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- X-ray crystallography : Resolves bond lengths (mean C–C = 0.005 Å) and dihedral angles, critical for confirming the fused pyrano-quinoline core .
- NMR/IR : 1H/13C NMR identifies substituents (e.g., methoxy, methyl groups), while IR confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can computational tools improve synthesis efficiency and mechanistic understanding?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s framework combines computational path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error cycles .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Resolution :
- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in complex diastereomeric mixtures.
- High-resolution X-ray : Addresses discrepancies in bond geometry (e.g., keto-enol tautomerism) by comparing experimental vs. calculated torsion angles .
Q. How do substituents (e.g., 4-methoxyphenyl, methyl groups) influence biological activity?
- Analysis :
- Method : Compare bioactivity of analogs via in vitro assays (e.g., MIC against S. aureus).
Q. How can researchers design experiments to assess oxidative degradation pathways?
- Protocol :
- Stress testing : Expose the compound to accelerated oxidation (H2O2, UV light) and analyze degradation products via LC-MS.
- Mechanistic probes : Isotopic labeling (e.g., 18O) tracks oxygen incorporation in the 5-oxo group during degradation .
Data Contradiction Analysis
Q. Why might antibacterial activity vary across structurally similar derivatives?
- Root Cause :
- Electronic effects : Electron-withdrawing groups (e.g., chloro) may reduce activity compared to electron-donating groups (e.g., methoxy) .
- Stereochemistry : Diastereomers (e.g., 4S vs. 4R configurations) exhibit divergent binding modes to bacterial targets .
- Validation : Perform molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores.
Methodological Recommendations
- Synthesis : Prioritize green solvents (e.g., ethanol) and catalyst recycling to align with sustainable chemistry principles .
- Characterization : Combine XRD with solid-state NMR to resolve polymorphism issues in crystalline batches .
- Bioactivity Testing : Use standardized protocols (CLSI guidelines) for MIC assays to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
